Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[321]octane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps. One common synthetic route includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to build up a library of bridged aza-bicyclic structures .
Chemical Reactions Analysis
Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodobenzene and other halogenated compounds . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bicyclic core or the functional groups attached to it .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its interactions with various biological targets . Additionally, it has applications in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. it is known to interact with certain enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate can be compared to other similar compounds, such as 1,2-dimethyl-6-[(4-methylphenyl)sulfonyl]-6-azabicyclo[3.2.1]octane . These compounds share a similar bicyclic core structure but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H30INO5S |
---|---|
Molecular Weight |
583.5 g/mol |
IUPAC Name |
methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C25H30INO5S/c1-17-4-11-21(12-5-17)33(29,30)32-15-3-14-27-20-10-13-23(27)24(25(28)31-2)22(16-20)18-6-8-19(26)9-7-18/h4-9,11-12,20,22-24H,3,10,13-16H2,1-2H3 |
InChI Key |
MUTPKXLZCSJXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN2C3CCC2C(C(C3)C4=CC=C(C=C4)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.